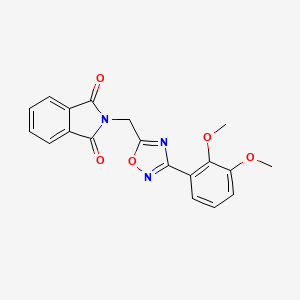

2-((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5/c1-25-14-9-5-8-13(16(14)26-2)17-20-15(27-21-17)10-22-18(23)11-6-3-4-7-12(11)19(22)24/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMDAKSNSACCLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Attachment of the Dimethoxyphenyl Group: The 2,3-dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction.

Formation of the Isoindoline-1,3-dione Moiety: This step involves the cyclization of a phthalic anhydride derivative with an amine to form the isoindoline-1,3-dione structure.

Final Coupling: The final step involves coupling the oxadiazole intermediate with the isoindoline-1,3-dione intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the isoindoline-1,3-dione moiety.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with modified ring structures.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxicity against various cancer cell lines. The anticancer effects are attributed to the compound's interaction with cellular pathways involved in apoptosis and cell cycle regulation.

Case Studies

- A study reported that related oxadiazole derivatives showed an IC50 value of less than 30 µM against human glioblastoma cells, indicating strong cytotoxic activity (source: PMC9963071).

- Another investigation highlighted that modifications on the phenyl ring significantly influenced anticancer activity, suggesting that structure-activity relationships (SAR) play a crucial role in efficacy.

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Research has shown that derivatives of isoindoline and oxadiazole can inhibit bacterial growth and possess antifungal activity.

Relevant Findings

- A study demonstrated that the compound exhibited effective inhibition against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

- The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Activity

Another significant application of this compound is in the field of anti-inflammatory research. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response.

Case Studies

- In vitro studies have shown that related compounds significantly reduce pro-inflammatory cytokine production in activated macrophages.

- Clinical research is ongoing to evaluate the effectiveness of these compounds in treating inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of 2-((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the isoindoline-1,3-dione moiety may contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related isoindoline-1,3-dione derivatives, focusing on substituent effects, synthetic strategies, and physicochemical properties.

Key Observations

Substituent Diversity and Bioactivity :

- The target compound’s 2,3-dimethoxyphenyl-oxadiazole substituent distinguishes it from acryloyl (e.g., compounds 3–6) or imidazole/hydrazone derivatives (e.g., 16, 17a–c). Methoxy groups may enhance membrane permeability compared to polar acryloyl or hydrazone moieties .

- Compounds 3–6 demonstrated cholinesterase inhibitory activity in vitro, suggesting that the target compound’s oxadiazole group—a bioisostere for ester or amide bonds—could similarly modulate enzyme interactions .

Synthetic Feasibility :

- The target compound’s synthesis may parallel the cyclocondensation methods used for oxadiazoles in or the aldehyde coupling in . For example, reacting 2-(chloromethyl)isoindoline-1,3-dione with a preformed 3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid could yield the desired product .

Physicochemical Properties :

- The molar mass of the target compound is expected to exceed 300 g/mol (vs. 271.27 g/mol for the isopropyl-oxadiazole analog in ), influencing solubility and bioavailability.

- The dimethoxy groups may increase lipophilicity (logP ~2.5–3.0) compared to the polar hydrazone derivatives (logP ~1.8–2.2) .

Spectral Signatures: The isoindoline-dione core’s IR carbonyl stretches (~1700–1780 cm⁻¹) are consistent across all analogs. However, the target compound’s 1H NMR would show distinct methoxy proton signals (δ 3.8–4.0) absent in non-alkoxy-substituted derivatives .

Biological Activity

The compound 2-((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a complex organic molecule characterized by its unique structural features, including an oxadiazole ring and an isoindoline moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 422.4 g/mol. The structure integrates a dimethoxyphenyl group with an oxadiazole ring and isoindoline-1,3-dione, which may contribute to its diverse biological activities.

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines.

Case Study:

In a study evaluating the cytotoxic effects of oxadiazole derivatives on cancer cell lines such as MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical cancer), several compounds demonstrated IC50 values indicating effective inhibition of cell growth. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 6.3 |

| Compound B | KCL-22 | 8.3 |

| Compound C | HeLa | 9.6 |

These results suggest that the presence of specific functional groups in oxadiazole compounds enhances their cytotoxicity against cancer cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Oxadiazole derivatives have been reported to exhibit activity against various pathogens. In vitro studies have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, along with fungi like Candida albicans.

Research Findings:

In a comparative study of antimicrobial activities:

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | S. aureus | 15 |

| Compound E | E. coli | 12 |

| Compound F | C. albicans | 14 |

These findings highlight the potential of this compound as a candidate for further development in antimicrobial therapies .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within the cells. The oxadiazole ring is known to participate in various biochemical pathways, potentially leading to apoptosis in cancer cells or disruption of microbial cell wall synthesis in pathogens.

Synthesis and Research Applications

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The reaction conditions are optimized for yield and purity.

Synthetic Route Overview:

- Formation of the oxadiazole ring through cyclization reactions.

- Introduction of the isoindoline core.

- Final modifications to achieve the desired structure.

This compound serves as a valuable scaffold for medicinal chemistry research aimed at developing new therapeutic agents targeting various diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione?

- Methodological Answer : The synthesis of isoindoline-1,3-dione derivatives typically involves condensation reactions between activated carbonyl intermediates and heterocyclic precursors. For example, refluxing substituted formylindole derivatives with aminothiazolones in acetic acid, followed by recrystallization (DMF/acetic acid), yields high-purity products . Adapting this protocol, researchers could substitute the starting materials with 2,3-dimethoxyphenyl-containing precursors and optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield. Characterization via NMR and IR spectroscopy is critical to confirm structural integrity .

Q. How should researchers design initial stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should follow a factorial design, testing combinations of pH (3–9) and temperature (4°C, 25°C, 40°C). Use HPLC or LC-MS to quantify degradation products over time. Reference the INCHEMBIOL project’s framework for environmental-chemical property evaluation, which emphasizes abiotic transformations and degradation kinetics . Include controls with inert atmospheres to isolate oxidative vs. hydrolytic pathways.

Q. What spectroscopic techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer : Prioritize - and -NMR to resolve aromatic and heterocyclic protons/carbons, complemented by FT-IR for functional group analysis (e.g., C=O stretches at ~1700 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight. For purity, use HPLC with a C18 column and UV detection (λ = 254 nm), referencing protocols from isoindoline-dione analogs .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Conduct a meta-analysis of existing data, applying statistical tools like Bland-Altman plots to identify systematic biases. Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and adhere to standardized protocols, as emphasized in evidence-based inquiry frameworks . Replicate studies under controlled conditions with documented positive/negative controls .

Q. What experimental strategies are recommended for evaluating the compound’s environmental fate and ecotoxicological risks?

- Methodological Answer : Follow the INCHEMBIOL project’s tiered approach:

- Phase 1 : Determine physicochemical properties (logP, solubility) via shake-flask methods .

- Phase 2 : Assess biodegradation (OECD 301F test) and photolysis (simulated sunlight exposure).

- Phase 3 : Use model organisms (e.g., Daphnia magna) for acute/chronic toxicity testing. Cross-reference with computational models (e.g., ECOSAR) to predict bioaccumulation potential .

Q. How can researchers integrate computational modeling with experimental data to predict the compound’s mechanism of action?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) targeting relevant receptors (e.g., kinases, GPCRs) with molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions with in vitro assays (e.g., fluorescence polarization for binding affinity). Align with theoretical frameworks linking structure-activity relationships (SAR) to biological outcomes .

Q. What strategies optimize the compound’s selectivity in pharmacological studies to minimize off-target effects?

- Methodological Answer : Employ a proteome-wide screening approach (e.g., kinome-wide profiling) to identify off-target interactions. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Structure-activity relationship (SAR) analysis can guide chemical modifications—e.g., introducing substituents at the oxadiazole or isoindoline moieties to enhance specificity .

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in synthetic yields across different batches?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Use design of experiments (DoE) to identify critical process parameters (e.g., reaction time, catalyst loading).

- Monitor intermediates via inline FTIR or Raman spectroscopy for real-time adjustments .

- Apply statistical process control (SPC) charts to track batch consistency.

Q. What frameworks guide the integration of this compound into a broader theoretical context (e.g., drug discovery or materials science)?

- Methodological Answer : Align with Guiding Principle 2 of evidence-based inquiry, which mandates linking research to a conceptual framework. For drug discovery, use the "lock-and-key" hypothesis to rationalize target interactions. In materials science, apply frontier molecular orbital (FMO) theory to predict electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.